molecular formula C18H21N5O5 B13738364 N6-(P-Hydroxyphenethyl)-adenosine)

N6-(P-Hydroxyphenethyl)-adenosine)

Cat. No.: B13738364
M. Wt: 387.4 g/mol
InChI Key: PQXJDJJHXDEVFF-SCFUHWHPSA-N
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Description

N6-(P-Hydroxyphenethyl)-adenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of the N6 position of adenosine with a p-hydroxyphenethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(P-Hydroxyphenethyl)-adenosine typically involves the following steps:

    Protection of Adenosine: Adenosine is first protected at the 2’ and 3’ hydroxyl groups using a suitable protecting group such as acetonide.

    N6-Substitution: The protected adenosine is then reacted with p-hydroxyphenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the p-hydroxyphenethyl group at the N6 position.

    Deprotection: The final step involves the removal of the protecting groups to yield N6-(P-Hydroxyphenethyl)-adenosine.

Industrial Production Methods

Industrial production of N6-(P-Hydroxyphenethyl)-adenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N6-(P-Hydroxyphenethyl)-adenosine undergoes various chemical reactions, including:

    Oxidation: The p-hydroxyphenethyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl group on the p-hydroxyphenethyl moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

N6-(P-Hydroxyphenethyl)-adenosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in modulating adenosine receptors and its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.

Mechanism of Action

N6-(P-Hydroxyphenethyl)-adenosine exerts its effects primarily through interaction with adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. The p-hydroxyphenethyl group enhances the binding affinity and selectivity of the compound for specific adenosine receptor subtypes, modulating downstream signaling pathways and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N6-Benzyladenosine: Similar structure but with a benzyl group instead of p-hydroxyphenethyl.

    N6-Cyclohexyladenosine: Contains a cyclohexyl group at the N6 position.

    N6-Phenyladenosine: Features a phenyl group at the N6 position.

Uniqueness

N6-(P-Hydroxyphenethyl)-adenosine is unique due to the presence of the p-hydroxyphenethyl group, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity for certain adenosine receptor subtypes, making it a valuable tool in receptor studies and potential therapeutic applications.

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(4-hydroxyphenyl)ethylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c24-7-12-14(26)15(27)18(28-12)23-9-22-13-16(20-8-21-17(13)23)19-6-5-10-1-3-11(25)4-2-10/h1-4,8-9,12,14-15,18,24-27H,5-7H2,(H,19,20,21)/t12-,14-,15-,18-/m1/s1

InChI Key

PQXJDJJHXDEVFF-SCFUHWHPSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O

Origin of Product

United States

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